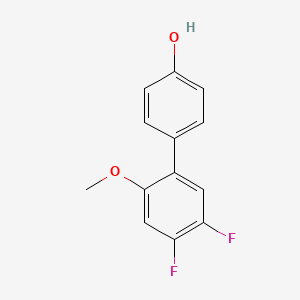
4',5'-Difluoro-2'-methoxy-biphenyl-4-ol
Cat. No. B8606724
M. Wt: 236.21 g/mol
InChI Key: DJAWRQSQVDGLIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07947728B1
Procedure details


4,5-Difluoro-2-methoxyphenyl-boronic acid (8.8 g, 46.82 mmol) and 4-iodophenol (6.86 g, 31.21 mmol) were suspended in 165 ml of DMF. H2O (40 mL) was added and the mixture was degassed with argon. Finely ground potassium carbonate (13 g, 93.63 mmol) and tetrakis(triphenylphosphine) palladium(0) (1.5 g, 1.29 mmol) were added. The reaction was stirred at 80-85° C. for 1 hr under argon and cooled. The mixture was diluted with ethyl acetate and water. The organic layer was washed with brine, dried and solvents were evaporated. The crude product was purified by flash chromatography, eluting with 0-8% ethyl acetate in hexanes to yield 4′,5′-difluoro-2′-methoxy-biphenyl-4-ol (6.58 g, 89.3%). LR-MS (ES) calculated for C13H10F2O2, 236.22; found m/z 235 (M−H).








Yield
89.3%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[C:7]([F:8])=[CH:6][C:5](B(O)O)=[C:4]([O:12][CH3:13])[CH:3]=1.I[C:15]1[CH:20]=[CH:19][C:18]([OH:21])=[CH:17][CH:16]=1.C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C.C(OCC)(=O)C.O.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[F:1][C:2]1[C:7]([F:8])=[CH:6][C:5]([C:15]2[CH:20]=[CH:19][C:18]([OH:21])=[CH:17][CH:16]=2)=[C:4]([O:12][CH3:13])[CH:3]=1 |f:2.3.4,8.9.10.11.12|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
8.8 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC(=C(C=C1F)B(O)O)OC
|
Step Two
|
Name
|
|
|
Quantity
|
6.86 g
|
|
Type
|
reactant
|
|
Smiles
|
IC1=CC=C(C=C1)O
|
Step Three
|
Name
|
|
|
Quantity
|
13 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
1.5 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Step Four
|
Name
|
|
|
Quantity
|
165 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Six
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
82.5 (± 2.5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction was stirred at 80-85° C. for 1 hr under argon
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the mixture was degassed with argon
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with brine
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
solvents were evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified by flash chromatography
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with 0-8% ethyl acetate in hexanes
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC(=C(C=C1F)C1=CC=C(C=C1)O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6.58 g | |
| YIELD: PERCENTYIELD | 89.3% | |
| YIELD: CALCULATEDPERCENTYIELD | 89.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
